N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE
Description
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-20(22-13-15-6-2-1-3-7-15)12-17-14-24-19-11-10-16-8-4-5-9-18(16)21(17)19/h1-11,14H,12-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYDAKSVDNWPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones to form the naphthofuran core
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and synthesis parameters between N-Benzyl-2-{naphtho[2,1-b]furan-1-yl}acetamide and related compounds:
Key Observations :
- Electron-Withdrawing Groups : The introduction of nitro groups (e.g., in compound 4 and 5a) enhances electrophilicity, which may improve binding to biological targets but reduces synthetic yields (e.g., 60% for compound 4 vs. >90% for simpler benzyl analogs ).
- Heterocyclic Extensions : Compounds like 14 incorporate additional heterocycles (thiadiazole, pyrazole), which diversify interaction modes but increase synthetic complexity .
Biological Activity
N-Benzyl-2-{naphtho[2,1-b]furan-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Chemical Structure and Synthesis
This compound can be synthesized through a multi-step process involving the reaction of naphtho[2,1-b]furan derivatives with benzylamine and acetic anhydride. The synthesis typically involves:
- Formation of Naphtho[2,1-b]Furan : The initial step involves synthesizing the naphtho[2,1-b]furan core through cyclization reactions.
- Benzylation : The naphtho[2,1-b]furan derivative is then reacted with benzylamine to introduce the benzyl group.
- Acetylation : Finally, acetylation occurs to yield this compound.
The compound's molecular formula is with a molecular weight of 253.34 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from 5 to 15 µM across different cell lines, indicating potent activity.
Table 1 summarizes the cytotoxic effects observed in various studies:
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. Studies suggest that it may inhibit neuroinflammation and oxidative stress pathways involved in neurodegenerative diseases.
- Mechanism of Action : The compound appears to modulate signaling pathways such as NF-kB and reduce reactive oxygen species (ROS) production.
- Experimental Models : In vivo studies using scopolamine-induced memory impairment models showed significant improvement in cognitive functions upon treatment with this compound.
Study 1: Anticancer Activity in MCF-7 Cells
A study conducted by Emdor Mi Rymbai et al. evaluated the effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2.
Study 2: Neuroprotective Effects in Animal Models
In another study focusing on neuroprotection, researchers administered this compound to mice subjected to oxidative stress. Behavioral tests revealed enhanced memory retention and reduced markers of inflammation in brain tissues.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-Benzyl-2-{naphtho[2,1-b]furan-1-yl}acetamide and its derivatives?
- Methodology : A typical approach involves starting with naphtho[2,1-b]furan precursors. For example, 2-benzoyl-3-aminonaphtho[2,1-b]furan can be treated with chloroacetyl chloride to form intermediate chloroacetamido derivatives. Subsequent bromination/nitration introduces substituents at the 8-position, followed by cyclization in methanolic ammonia to yield diazepine or triazepine derivatives . Key steps include optimizing reaction time (e.g., 3 hours for bromination at 0–5°C) and purification via recrystallization (ethanol is commonly used) .
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.8–8.0 ppm), NH groups (δ ~9.4 ppm), and methylene/methyl groups (e.g., δ 3.8 ppm for CH₂) to confirm substituent positions .
- IR Spectroscopy : Peaks at ~1652 cm⁻¹ (amide C=O stretch) and ~3372 cm⁻¹ (N-H stretch) validate the acetamide moiety .
- X-ray diffraction : Used to resolve crystallographic data for derivatives, ensuring spatial arrangement aligns with computational models .
Q. How is the antimicrobial activity of naphthofuran-based acetamides evaluated?
- Methodology : Standard protocols include the broth microdilution method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Derivatives like 8-bromo/nitro-substituted compounds show enhanced activity due to electron-withdrawing effects, with MIC values typically reported in µg/mL .
Advanced Research Questions
Q. How can conformational analysis resolve discrepancies in NMR data for flexible substituents?
- Methodology : Combine experimental NMR with DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) to model rotational barriers of benzyl or naphthyl groups. For example, energy minima for gauche and anti conformers can explain split signals in spectra . This approach addresses ambiguities in dynamic stereochemistry .
Q. What strategies optimize reaction yields for halogenated derivatives?
- Methodology :
- Solvent selection : Glacial acetic acid improves solubility during bromination .
- Stoichiometry : A 1:1 molar ratio of naphthofuran precursor to bromine minimizes side reactions .
- Temperature control : Low temperatures (0–5°C) suppress electrophilic over-substitution . Yield improvements from 64% to >80% are achievable via flash chromatography (cyclohexane/EtOAc) .
Q. How do substituents at the 8-position influence biological activity?
- Data Analysis :
- Electron-withdrawing groups (NO₂, Br) : Enhance antimicrobial activity by increasing electrophilicity, facilitating target binding. Nitro-substituted derivatives show 2–4x lower MIC values than unsubstituted analogs .
- Steric effects : Bulky substituents (e.g., benzyl) may reduce activity due to hindered binding, as seen in Src kinase inhibitors .
Q. What mechanisms explain thermal degradation differences among naphthofuran acetamides?
- Methodology : Thermogravimetric analysis (TGA) under nitrogen reveals degradation kinetics. Derivatives with nitro groups degrade faster (activation energy ~120 kJ/mol) due to exothermic decomposition, while brominated analogs exhibit higher stability (~150 kJ/mol) .
Data Contradiction Analysis
Q. Why do certain synthetic routes report variable yields for cyclization steps?
- Resolution : Contradictions arise from ammonia concentration (methanolic vs. aqueous) and reaction duration. Extended cyclization (24 hours) in anhydrous methanol improves yields (e.g., 75% vs. 50%) by minimizing hydrolysis of intermediates .
Q. How to reconcile conflicting antimicrobial data between similar derivatives?
- Resolution : Variability in MIC values may stem from assay conditions (e.g., pH, inoculum size). Standardizing protocols (CLSI guidelines) and testing multiple batches (n ≥ 3) reduces discrepancies. Substituent positional isomerism (e.g., 8-nitro vs. 5-nitro) also critically impacts activity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
